Dexindoprofen

Description

Contextualization within Nonsteroidal Anti-inflammatory Drugs (NSAIDs) Research

Dexindoprofen is classified as a nonsteroidal anti-inflammatory drug (NSAID) ontosight.ai. NSAIDs represent a broad therapeutic class primarily utilized for their analgesic, anti-inflammatory, and antipyretic properties. Their fundamental mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins (B1171923)—key mediators of inflammation, pain, and fever ontosight.aipatsnap.comwikipedia.orgnih.gov. By reducing prostaglandin (B15479496) production, NSAIDs effectively alleviate these symptoms. This compound shares this core mechanism, targeting the COX enzyme pathway, similar to other established NSAIDs such as ibuprofen (B1674241) and naproxen (B1676952) ontosight.ai. Research has indicated that this compound exhibits potent anti-inflammatory and analgesic effects ontosight.ai. Furthermore, some findings suggest that this compound may possess a more favorable gastrointestinal safety profile compared to certain other NSAIDs, potentially due to a greater selectivity for inhibiting COX-2 over COX-1 ontosight.ai. This characteristic positions it as a compound of interest for understanding stereospecific NSAID activity.

Historical Perspective of Indoprofen (B1671935) and its Enantiomers in Chemical Research

Indoprofen, the parent compound from which this compound is derived, is itself a nonsteroidal anti-inflammatory drug that was historically used for its analgesic and anti-inflammatory benefits chemsrc.comwikipedia.org. However, Indoprofen was eventually withdrawn from the global market during the 1980s following reports of severe gastrointestinal bleeding and concerns regarding carcinogenicity observed in animal studies wikipedia.orgncats.io.

A significant aspect of Indoprofen's chemical profile is its chirality. Indoprofen possesses an asymmetric carbon atom, allowing it to exist as two distinct stereoisomers, or enantiomers: this compound (also known as d-indoprofen or the dextrorotatory isomer) and its mirror image, Levoprofen (l-indoprofen) ontosight.ainih.govmdpi.com. Chemical research has established that the pharmacological activity of Indoprofen is predominantly attributed to its (+) isomer, identified as d-indoprofen nih.gov. For many chiral NSAIDs, including Indoprofen, the (S)-enantiomer is recognized as the eutomer, the isomer responsible for the majority of the therapeutic effect mdpi.comresearchgate.net. This understanding of stereospecific activity has driven research into separating and studying individual enantiomers, aiming to harness the therapeutic potential while potentially mitigating the adverse effects associated with the racemic mixture or the inactive enantiomer mdpi.comnih.govresearchgate.net.

Rationale for Dedicated Academic Investigation of this compound

Chemical and Stereochemical Properties of this compound

This compound, as a chiral molecule, possesses specific physical and chemical characteristics that are crucial for its identification and study. These properties are essential for analytical chemistry, synthesis, and pharmacological evaluation.

| Property | Value | Source(s) |

| Chemical Name | This compound | ontosight.aincats.ionih.gov |

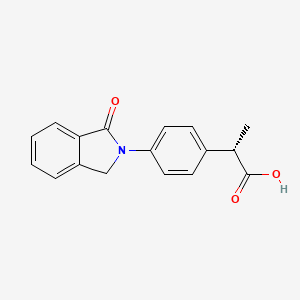

| IUPAC Name | (2S)-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid | nih.gov |

| CAS Number | 53086-13-8 | nih.govchemsrc.com |

| Molecular Formula | C17H15NO3 | chemsrc.comncats.ionih.govchemsrc.com |

| Molecular Weight | 281.306 g/mol | chemsrc.comncats.ionih.govchemsrc.com |

| Stereochemistry | (S)-enantiomer | ncats.ionih.gov |

| Optical Activity | Dextrorotatory | ontosight.aincats.io |

| Density | 1.308 g/cm³ | chemsrc.comchemsrc.com |

| Boiling Point | 511.3 ºC at 760 mmHg | chemsrc.comchemsrc.com |

| Flash Point | 263 ºC | chemsrc.comchemsrc.com |

| PSA (Polar Surface Area) | 57.61000 | chemsrc.comchemsrc.com |

| LogP (Octanol-Water Partition Coefficient) | 3.10010 | chemsrc.comchemsrc.com |

| Index of Refraction | 1.642 | chemsrc.comchemsrc.com |

Compound Name List:

this compound

Indoprofen

Levoprofen

Structure

2D Structure

3D Structure

Properties

CAS No. |

53086-13-8 |

|---|---|

Molecular Formula |

C17H15NO3 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

(2S)-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid |

InChI |

InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)/t11-/m0/s1 |

InChI Key |

RJMIEHBSYVWVIN-NSHDSACASA-N |

SMILES |

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |

Other CAS No. |

53086-13-8 |

Synonyms |

Dexindoprofen Indoprofen |

Origin of Product |

United States |

Stereochemical Aspects and Enantiomeric Research of Dexindoprofen

Elucidation of Absolute Stereochemistry

Determining the absolute stereochemistry of a chiral molecule, i.e., assigning the specific spatial arrangement of its substituents as R or S, is a critical step in structural characterization, particularly for pharmaceutically active compounds researchgate.netmdpi.comscielo.br. X-ray crystallography stands as a cornerstone technique for this purpose, providing high-resolution three-dimensional structural information by analyzing how X-rays are diffracted by the electron clouds of atoms within a crystal lattice wikidoc.orgazolifesciences.comlibretexts.org. This method allows for the mapping of electron density, from which atomic positions, chemical bonds, and molecular conformation can be derived wikidoc.orgazolifesciences.com. While advancements in X-ray crystallography, including the use of anomalous scattering and improved detectors, now enable the determination of absolute configuration even for molecules containing only light atoms like oxygen mit.edu, the process relies on obtaining suitable single crystals soton.ac.uk.

The structure of indoprofen (B1671935), chemically known as 2-[4-(1-oxo-2-isoindolinyl)phenyl]propionic acid, has been elucidated using X-ray crystallography nih.gov. This analysis revealed that the molecule adopts a largely planar conformation, with a slight twist between the isoindolinyl and phenyl rings, and noted that the rotation of the carboxyl group out of the plane of the adjacent phenyl ring appears to be correlated with its anti-inflammatory activity nih.gov. Although the provided literature details the structural elucidation of indoprofen via X-ray crystallography, specific reports explicitly detailing the determination of its absolute stereochemistry (i.e., assigning the R or S configuration to the chiral center) are not explicitly provided within the scope of this review. Nevertheless, X-ray crystallography remains the gold standard for such definitive stereochemical assignments in many pharmaceutical contexts researchgate.netsoton.ac.ukd-nb.info.

Methodologies for Enantiomeric Resolution and Separation

The separation of enantiomers from a racemic mixture is crucial for understanding and optimizing the pharmacological properties of chiral drugs, as enantiomers often exhibit different biological activities and metabolic fates nih.govmdpi.comsphinxsai.com. Several analytical and preparative techniques have been developed and applied to resolve the enantiomers of indoprofen.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when employing chiral stationary phases (CSPs), is a widely utilized and effective method for enantiomeric separation nih.govsphinxsai.commdpi.com. These CSPs interact differentially with the two enantiomers, leading to their separation. Various CSPs have been explored for indoprofen. For instance, the CHIRALPAK IC-3 column, utilizing an amylose (B160209) derivative as the chiral selector, has demonstrated the ability to separate indoprofen enantiomers under normal phase conditions daicelchiral.com. Another approach involves using phases with immobilized chiral selectors, such as those based on cellulose (B213188) derivatives like Lux i-Amylose-3 phenomenex.com. Furthermore, phases incorporating proteins, like alpha1-acid glycoprotein (B1211001) (CHIRAL-AGP), have also been employed for the direct resolution of enantiomers, including indoprofen chromtech.net.au. Studies using vancomycin (B549263) as a chiral additive in the mobile phase have also been reported for indoprofen separation, though resolution was noted as weak in some instances nih.govnih.gov.

| Method/Column | Mobile Phase Composition | Alpha Value (Selectivity) | Resolution (Rs) | Reference |

| HPLC (CHIRALPAK IC-3) | Dichloromethane / Ethanol / Trifluoroacetic acid (98 / 2 / 0.1) | 1.49 | 6.89 | daicelchiral.com |

| HPLC (Vancomycin in mobile) | Not specified (for indoprofen) | Not specified | 1.5 | nih.gov |

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) offers an alternative technique for chiral separations, often utilizing cyclodextrins (CDs) as chiral selectors in the buffer nih.govsphinxsai.commdpi.comuliege.be. These CDs can form inclusion complexes with the analytes, leading to differential migration times for the enantiomers. However, studies have indicated that for indoprofen, the enantioseparation achieved using certain cyclodextrin (B1172386) derivatives, such as heptakis-6-sulfato-β-cyclodextrin (HS-β-CD), can be poor, with resolution values reported as low as 1.3–1.4 nih.govmdpi.com. Partial resolution has also been observed with other CD derivatives like CMCD uliege.be.

Molecularly Imprinted Polymers (MIPs)

A more recent and specialized approach involves the use of molecularly imprinted polymers (MIPs) designed with specific binding sites for one enantiomer x-mol.netscdi-montpellier.frnih.govresearchgate.net. A study successfully synthesized a poly(acrylonitrile-co-divinylbenzene) (PANB)-based sorbent using a thiol-maleimide click reaction for indoprofen resolution. This imprinted polymer demonstrated selective affinity for the S-enantiomer of indoprofen. The optimization of adsorption conditions allowed for significant extraction of the S-enantiomer. The chiral separation of the indoprofen racemate using this MIP system yielded an enantiomeric excess (ee) of 85% for the R-enantiomer in the initial separation and 97% ee for the S-enantiomer during elution x-mol.netscdi-montpellier.frnih.gov.

| Method/Material | Target Enantiomer | Enantiomeric Excess (ee) | Reference |

| MIP (Thiol-maleimide click reaction-driven) | R-Indoprofen | 85% | x-mol.netscdi-montpellier.frnih.gov |

| MIP (Thiol-maleimide click reaction-driven) | S-Indoprofen | 97% | x-mol.netscdi-montpellier.frnih.gov |

Theoretical Considerations of Chirality in Biological Systems

The stereochemistry of a drug molecule profoundly influences its interaction with biological targets, such as enzymes and receptors, which are themselves chiral entities. This principle underpins the differential pharmacological activity observed between enantiomers. The enantiomer that elicits the desired therapeutic effect is termed the "eutomer," while the less active or inactive enantiomer is known as the "distomer" mdpi.com. For indoprofen, as with many other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241), naproxen (B1676952), and fenoprofen, the (S)-enantiomer is recognized as the eutomer, possessing the primary anti-inflammatory and analgesic activity mdpi.com.

The concept of chirality is central to drug action because biological systems are inherently chiral. Enzymes, for example, have specific three-dimensional binding sites that can discriminate between enantiomers, leading to differences in catalytic rates, metabolic pathways, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) nih.govmdpi.comsphinxsai.com. The rotation of the carboxyl group out of the plane of the phenyl ring in indoprofen has been suggested to be linked to its anti-inflammatory activity nih.gov, highlighting how specific conformations, dictated by stereochemistry, can be crucial for efficacy.

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have issued guidelines emphasizing the importance of developing single enantiomer drugs due to their potential for improved therapeutic outcomes, reduced side effects, and more predictable pharmacokinetic profiles compared to their racemic counterparts mdpi.com. This regulatory emphasis further underscores the theoretical and practical significance of understanding and controlling the stereochemistry of compounds like dexindoprofen.

Compound List:

this compound

Indoprofen (INP)

(R)-Indoprofen

(S)-Indoprofen

Synthetic Methodologies for Dexindoprofen and Its Analogues

Total Synthesis Approaches to the Core Chemical Structure

The core structure of Indoprofen (B1671935), and by extension Dexindoprofen, is an isoindolone ring system linked to a phenylpropionic acid moiety. While specific total synthesis routes for this compound are not extensively detailed in the provided snippets, general approaches to NSAIDs like Indoprofen involve building this fused ring system. One described synthesis for Indoprofen begins with 2-(4-nitrophenyl)propionic acid, which is reduced to its amino derivative. This intermediate then reacts with phthalic anhydride (B1165640) to form a phthalimide, followed by reduction of an amide group using zinc in acetic acid to yield Indoprofen wikipedia.org. Such multi-step sequences are characteristic of total synthesis, aiming to construct the molecule from simpler precursors.

Stereoselective Synthesis Strategies

Achieving enantiopurity for this compound, which refers to the (S)-enantiomer of Indoprofen, is critical due to potential differences in pharmacological activity and toxicity between enantiomers ub.edunih.gov. Stereoselective synthesis strategies aim to produce a single enantiomer preferentially. Techniques employed in asymmetric synthesis include chiral pool synthesis, resolution of racemates, use of chiral auxiliaries, and enantioselective catalysis ub.eduethz.ch.

One method identified for enantiomeric separation of Indoprofen involves a thiol-maleimide click reaction-driven imprinted polymer. This approach utilizes a sorbent with selective affinity for the S-enantiomer of Indoprofen to separate the racemate, achieving an enantiomeric excess (ee) of 97% for S-Indoprofen x-mol.net. Other strategies for enantiomeric separation and preparation of profens, including Indoprofen, often involve chromatographic methods like capillary electrophoresis with chiral selectors farmaciajournal.comresearchgate.net. Biocatalyzed kinetic resolution, as demonstrated for ketoprofen (B1673614) using immobilized lipase, offers another avenue for obtaining enantiopure compounds by selectively reacting one enantiomer in a racemic mixture capes.gov.br.

Advanced Synthetic Transformations for Structural Diversification

While specific examples of advanced transformations for this compound analogues are not detailed in the provided snippets, general principles of structural diversification in medicinal chemistry involve modifying the core structure to explore structure-activity relationships (SAR) or improve pharmacokinetic properties. This can include alterations to the phenyl ring, the propionic acid side chain, or the isoindolone moiety. Such transformations might employ reactions like functional group interconversions, coupling reactions, or cyclizations, often leveraging modern synthetic organic chemistry techniques.

Prodrug Design and Synthesis Principles (Focus on in vitro studies)

The concept of prodrugs is employed to enhance drug properties such as solubility, bioavailability, or targeted delivery. While specific prodrugs of this compound are not detailed in the provided search results, the general principles of prodrug design involve creating a chemically modified, inactive derivative of the parent drug that is converted into the active form in vivo.

Prodrug design for NSAIDs often aims to mitigate gastrointestinal side effects or improve absorption. For instance, ester prodrugs or amide prodrugs can be synthesized. The rationale typically involves masking polar functional groups (like carboxylic acids) to increase lipophilicity, which can aid in membrane permeability and oral absorption. Alternatively, prodrugs might be designed to undergo specific enzymatic or chemical cleavage in target tissues or bodily fluids to release the active drug.

In vitro studies are essential for evaluating the efficacy of prodrug designs. These studies typically involve incubating the prodrug in simulated biological fluids (e.g., buffers at physiological pH, or plasma fractions) to monitor the rate and extent of hydrolysis or enzymatic cleavage that releases the active drug. For carboxylic acid-containing drugs like this compound, ester prodrugs would be expected to hydrolyze via esterases present in biological systems. Kinetic studies would quantify the release rate, often expressed as a half-life (t½) of the prodrug or the rate of active drug appearance. These data help predict in vivo performance and optimize prodrug structures.

Compound List:

this compound

Indoprofen (INP)

Ketoprofen

Fenoprofen

Etodolac

2-(4-nitrophenyl)propionic acid

Phthalic anhydride

2-(4-aminophenyl)propionic acid

Phthalimide

(S)-Indoprofen

(R)-Indoprofen

(S)-Ketoprofen

(R)-Ketoprofen

(S)-Indoprofen-P

(S)-MA

(R)-MA

(S)-IBU

(R)-IBU

(S)-CIT

(R)-CIT

(S)-DCIT

(S)-DDCIT

(S)-VNF

(R)-VNF

O-desmethylvenlafaxine

Warfarin

Acenocoumarol

Molecular Mechanisms of Action and Target Interaction Studies in Vitro/theoretical

Cyclooxygenase (COX) Isozyme Inhibition Profiles (in vitro)

Dexindoprofen's primary mechanism of action involves the inhibition of cyclooxygenase enzymes, which are critical for the synthesis of prostaglandins (B1171923). The stereochemistry of the molecule plays a significant role in its inhibitory activity.

A study focusing on the conversion of indoprofen (B1671935) into moderately selective COX-2 inhibitors reported a COX-1/COX-2 selectivity index of 0.78 for the racemic mixture of indoprofen. nih.gov This suggests that the racemic form does not show significant selectivity for either COX isozyme. Another study confirmed that indoprofen is an effective inhibitor of prostaglandin (B15479496) synthesis. nih.gov

| Compound | COX-1/COX-2 Selectivity Index |

|---|---|

| Indoprofen (racemic) | 0.78 nih.gov |

Similar to its action on COX-1, the S-enantiomer, this compound, is the active form that inhibits the COX-2 isozyme. The anti-inflammatory effects of NSAIDs are largely attributed to their ability to block COX-2 activity.

Exploration of Other Molecular Targets and Ligand Binding (in vitro/Computational)

Beyond its well-established role as a COX inhibitor, the interaction of this compound with other molecular targets has been a subject of scientific inquiry.

Currently, there is no direct in vitro or computational research available that specifically details the interaction between this compound and the C-X-C Chemokine Receptor Type 1 (CXCR1).

As with CXCR1, there is a lack of specific in vitro or computational studies in the public domain that describe the binding or interaction of this compound with the C-X-C Chemokine Receptor Type 2 (CXCR2).

There are no specific studies available that have investigated the direct interaction or binding affinity of this compound with Fatty Acid-Binding Protein 1 (FABP1).

Investigation of Cellular Pathway Modulation (in vitro, Non-Clinical Context)

A review of available scientific literature did not yield specific in vitro cell line studies investigating the direct role of this compound in the mitigation of radiation-induced apoptosis. Research in this area typically focuses on understanding the complex cellular responses to ionizing radiation, which can trigger programmed cell death (apoptosis) through various signaling cascades. While numerous compounds are screened for their potential to protect cells from radiation damage, specific data on this compound's activity in this context is not prominently documented in published research.

There is a lack of specific in vitro studies in the scientific literature detailing the involvement of this compound with the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a crucial cellular regulator that integrates signals from growth factors and nutrients to control processes like cell growth, proliferation, and survival. While the modulation of this pathway is a significant area of research for various therapeutic agents, dedicated studies characterizing the effects of this compound on mTOR signaling in cell lines have not been identified.

Enzyme Kinetics and Inhibition Mechanism Characterization (in vitro)

This compound is the (S)-(+)-enantiomer of indoprofen and functions as a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. wikipedia.orggoodrx.com There are two main isoforms of this enzyme, COX-1 and COX-2. wikipedia.orgnih.gov COX-1 is constitutively expressed in many tissues and is involved in physiological functions, such as protecting the gastric mucosa, while COX-2 is an inducible enzyme that is upregulated during inflammation and contributes to pain and fever. nih.govjpp.krakow.pl

The kinetic behavior of NSAIDs in their interaction with COX enzymes can be complex and varies between compounds. Generally, NSAIDs exhibit several distinct modes of enzyme inhibition. nih.gov

Competitive Inhibition : This is a common mechanism for profen-class drugs. The inhibitor molecule structurally resembles the substrate (arachidonic acid) and competes for binding at the active site of the enzyme. libretexts.org This type of inhibition is reversible, and its effect can be overcome by increasing the substrate concentration. For competitive inhibitors, the Michaelis constant (Km) appears to increase, while the maximum velocity (Vmax) of the reaction remains unchanged.

Time-Dependent Inhibition : Some NSAIDs exhibit time-dependent inhibition, where the initial interaction is followed by a subsequent, slower step that leads to a more potent inhibition. nih.gov This can involve a conformational change in the enzyme-inhibitor complex.

Reversible vs. Irreversible Inhibition : Most NSAIDs, including the profens, are reversible inhibitors, meaning they bind non-covalently to the enzyme and can dissociate, allowing the enzyme to regain function. libretexts.org This is in contrast to drugs like aspirin, which irreversibly inhibit COX enzymes through covalent modification. nih.govnih.gov

The inhibition of COX-1 and COX-2 by this compound prevents the conversion of arachidonic acid into prostaglandin H2, the precursor for various other prostaglandins and thromboxanes that mediate inflammation and pain. wikipedia.orgnih.gov The characterization of the precise kinetic constants (e.g., Ki - inhibition constant) and the specific mode of inhibition (competitive, non-competitive, or mixed) for this compound against both COX-1 and COX-2 isoforms requires specific in vitro enzymatic assays. While this compound is known to be a potent inhibitor of prostaglandin synthesis, detailed public data comparing its kinetic profile to other NSAIDs is limited.

General Characteristics of Reversible Enzyme Inhibition Types

| Inhibition Type | Inhibitor Binding Site | Effect on Apparent Km | Effect on Apparent Vmax | Effect of Increasing Substrate |

|---|---|---|---|---|

| Competitive | Active Site (Binds to Free Enzyme) | Increases | Unchanged | Inhibition is overcome |

| Non-Competitive | Allosteric Site (Binds to Free Enzyme or Enzyme-Substrate Complex) | Unchanged | Decreases | Inhibition is not overcome |

| Uncompetitive | Allosteric Site (Binds only to Enzyme-Substrate Complex) | Decreases | Decreases | Inhibition is enhanced |

| Mixed | Allosteric Site (Binds to Free Enzyme or Enzyme-Substrate Complex) | Increases or Decreases | Decreases | Inhibition is not overcome |

Computational Chemistry and Molecular Modeling Studies of Dexindoprofen

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex. This method is fundamental for understanding how a drug molecule interacts with its biological target, such as enzymes or receptors. For Dexindoprofen, a likely target would be cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Illustrative Data Table for Molecular Docking Results:

| Target Protein | Binding Site | Docking Score (kcal/mol) | Key Interactions (e.g., Hydrogen Bonds, Hydrophobic) |

| COX-2 | Active Site | -9.5 (Illustrative) | H-bond with Ser530, hydrophobic interaction with Tyr355, Val523 |

| COX-1 | Active Site | -8.2 (Illustrative) | H-bond with Ser516, hydrophobic interaction with Phe518, Leu531 |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular Dynamics (MD) simulations extend the insights gained from docking by modeling the dynamic behavior of the protein-ligand complex over time. These simulations track the movement of atoms and molecules based on classical physics principles, providing a more realistic representation of biological systems. MD is used to assess the stability of the docked pose, conformational changes in both the ligand and the protein upon binding, and to refine binding energy calculations.

Illustrative Data Table for Molecular Dynamics Simulation Results:

| Simulation Length (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Binding Free Energy (kcal/mol) | Key Conformational Observations |

| 100 | 1.8 (Illustrative) | 1.5 (Illustrative) | -8.9 (Illustrative) | Stable binding pose, no major structural changes in this compound |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of compounds and their biological activity. This approach allows for the prediction of activity for new, unsynthesized molecules based on their structural and physicochemical properties ajrconline.orgresearchgate.netijert.orgmdpi.com.

QSAR models can be developed in two dimensions (2D) or three dimensions (3D). 2D QSAR models relate biological activity to molecular descriptors that describe the molecule's topology and connectivity, such as molecular connectivity indices or topological polar surface area (TPSA) ijert.org. 3D QSAR models, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), incorporate the three-dimensional structure of the molecule, considering steric, electronic, and hydrophobic fields around the molecule mdpi.comshd-pub.org.rsfrontiersin.org. The development of these models involves building a dataset of compounds with known activities, calculating relevant descriptors, and then using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to derive predictive equations. Model validation, using metrics like R², Q², and external test set predictions (R²test), is crucial to ensure robustness and predictivity mdpi.com.

One study identified this compound as part of a QSAR analysis related to phototoxicity, suggesting its inclusion in broader structure-activity studies sci-hub.st. The performance metrics from such studies often include correlation coefficients (R²) and cross-validated correlation coefficients (Q²).

Illustrative Data Table for QSAR Model Performance:

| Model Type | Training Set Size | Validation Method | R² (Training) | Q² (LOO) | R²test (External) | RMSE |

| 2D-QSAR | 50 (Illustrative) | Leave-One-Out | 0.92 (Illustrative) | 0.81 sci-hub.st | 0.78 (Illustrative) | 0.15 (Illustrative) |

| 3D-QSAR | 40 (Illustrative) | Cross-Validation | 0.95 (Illustrative) | 0.75 (Illustrative) | 0.80 (Illustrative) | 0.12 (Illustrative) |

QSAR models rely on a diverse set of molecular descriptors that quantify various physicochemical properties of a molecule. These descriptors are broadly categorized into:

Lipophilicity: Measures the compound's affinity for lipid environments, often quantified by logP (partition coefficient between octanol (B41247) and water) or related parameters ajrconline.orgfrontiersin.org.

Electronic Descriptors: Characterize the electron distribution within the molecule, including partial charges, dipole moments, and electronic substituent constants (e.g., Hammett's sigma, σ) ajrconline.orgfrontiersin.orgslideshare.net.

Steric Descriptors: Quantify the size and shape of the molecule or its substituents, such as molar volume (MV), molar refractivity (MR), or steric parameters (e.g., Taft's Es) ajrconline.orgfrontiersin.orgslideshare.net.

Topological Descriptors: Describe the molecular structure and connectivity, such as path counts or connectivity indices ijert.org.

For this compound, understanding how variations in these descriptors influence its biological activity (e.g., COX inhibition, phototoxicity) is key to optimizing its structure. For instance, lipophilicity often plays a role in membrane permeability and target binding.

Table of Common Physicochemical Descriptors in QSAR:

| Descriptor Category | Examples | Relevance to Drug Design |

| Lipophilicity | logP, logD, logS, π (Hansch hydrophobicity parameter) | Affects absorption, distribution, membrane permeability, and binding affinity. |

| Electronic | σ (Hammett constants), pKa, dipole moment, HOMO/LUMO energies, charges | Influences reactivity, ionization state, and interactions with charged/polar residues. |

| Steric | Molar Volume (MV), Molar Refractivity (MR), Es (Taft steric parameter) | Dictates how well a molecule fits into a binding pocket and its steric interactions. |

| Topological | Molecular Weight (MW), Wiener Index, Connectivity Indices, TPSA | Relates to molecular size, complexity, and surface properties influencing interactions. |

The ultimate goal of QSAR is to build predictive models that can accurately estimate the biological activity of new compounds. These models can forecast properties such as binding affinity, enzyme inhibition, or toxicity, thereby reducing the need for extensive experimental synthesis and testing nih.govnih.govmdpi.com. By identifying key structural features that correlate with activity, QSAR models guide the design of novel analogues with improved potency, selectivity, or pharmacokinetic profiles. For this compound, predictive models could be developed to estimate its efficacy against COX enzymes or its phototoxic potential, allowing researchers to prioritize modifications that enhance desirable properties and minimize undesirable ones.

In Silico Screening and Virtual Library Design

In silico screening, including virtual screening (VS), is a computational approach used to rapidly search large databases of chemical compounds to identify potential drug candidates or molecules with desired properties. This process typically involves filtering libraries of compounds based on various criteria, such as structural similarity to known active molecules (ligand-based VS) or their predicted binding affinity to a specific target (structure-based VS) researchgate.netresearchgate.net.

Virtual library design involves the creation or selection of compound collections tailored for screening against a particular target. This can include designing novel molecules de novo or selecting subsets from existing large databases. The process often integrates molecular descriptor calculations, QSAR models, and docking scores to prioritize compounds for synthesis and experimental testing nih.govdiva-portal.org. While specific virtual screening campaigns involving this compound were not detailed in the provided search results, this methodology would be employed to identify novel compounds with similar or improved activity profiles by screening vast chemical spaces.

Cheminformatics and Structural Analogue Identification

Cheminformatics and structural analogue identification are critical disciplines within computational chemistry that accelerate drug discovery and development by leveraging computational tools to analyze, predict, and optimize molecular properties and biological activities cinj.orgdesertsci.com. Cheminformatics employs computational methods to store, retrieve, and analyze chemical information, enabling the identification of relationships between chemical structures and their biological effects cinj.orgdesertsci.com. Structural analogue identification, a key application of cheminformatics, involves finding molecules that share structural similarities with a known active compound, often with the aim of improving efficacy, reducing toxicity, or exploring new therapeutic avenues mdpi.comnih.gov.

This compound in Structural Context: Cluster Identification

In the context of high-throughput screening and subsequent computational structural analysis, this compound was identified as part of a larger chemical cluster comprising ten compounds nih.gov. This observation suggests that this compound shares certain structural characteristics with other molecules within this group, which could be indicative of shared pharmacophoric features or binding modes. The identification of such clusters is an initial step in understanding the structural landscape around a compound of interest and can serve as a starting point for identifying potential structural analogues mdpi.comnih.gov.

Table 1: Identified Structural Cluster Including this compound

| Compound Name | Cluster Membership |

| Chrysoidine | Yes |

| This compound | Yes |

| Genistein | Yes |

| Lefunomide | Yes |

| Monobenzone | Yes |

| Neutral Red | Yes |

| Emodin | Yes |

| Amlexanox | Yes |

| Niclosamide | Yes |

| Thiabendazole | Yes |

This table lists the compounds identified within a single chemical cluster during a high-throughput screening analysis, which included this compound nih.gov.

Methodologies for Structural Analogue Discovery

The identification of structural analogues relies on various cheminformatics techniques. These include scaffold analysis, which breaks down molecules into core structures (scaffolds) and substituent groups (R-groups), allowing for systematic exploration of variations around a central motif mdpi.com. Matched molecular pair (MMP) analysis identifies pairs of molecules that differ by a single transformation, facilitating the understanding of structure-activity relationships (SAR) and the design of optimized analogues mdpi.comnih.gov. Furthermore, fragment-based approaches and virtual screening of large chemical databases are employed to discover novel compounds with similar structural features or binding properties to a target molecule cinj.orgdesertsci.comnih.gov. These methods are instrumental in expanding chemical libraries and identifying lead compounds with improved characteristics.

Computational Properties and Drug Design Principles

Cheminformatics plays a pivotal role in predicting and analyzing various molecular properties that are crucial for drug design. These properties, often referred to as molecular descriptors, can include physicochemical parameters like molecular weight, lipophilicity (logP), polar surface area (PSA), and topological descriptors mdpi.commdpi.com. Such predictions, often guided by established rules like Lipinski's Rule of Five, help in assessing a compound's potential for oral bioavailability and its suitability as a drug candidate mdpi.com. Molecular modeling techniques, including molecular docking and molecular dynamics simulations, complement cheminformatics by providing insights into how potential analogues interact with biological targets at an atomic level mdpi.commolecular-modelling.chucr.eduunivie.ac.atresearchgate.net. By analyzing these interactions and correlating them with structural modifications, researchers can iteratively refine molecular designs to achieve desired pharmacological profiles, a process central to structure-activity relationship (SAR) studies nih.govresearchcommons.orgmdpi.comrsc.orgrsc.org.

Structure Activity Relationship Sar Research and Chemical Space Exploration

Identification of Key Pharmacophoric Features

Pharmacophore modeling for non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes has identified several key features essential for potent inhibition. While a specific model exclusively for Dexindoprofen is not extensively detailed in publicly available literature, its pharmacophoric features can be inferred from its structural class (2-arylpropionic acids, or "profens") and established COX inhibitor models.

The essential pharmacophoric features for a profen like this compound to effectively bind within the COX active site generally include:

An Acidic Group: The carboxylic acid moiety is a critical feature. It is typically ionized at physiological pH and forms a crucial ionic bond or hydrogen bond interaction with a positively charged residue, such as Arginine-120, near the entrance of the COX active site. This interaction serves to anchor the inhibitor in the correct orientation.

Aromatic/Hydrophobic Regions: this compound possesses a substituted phenyl ring and an indole (B1671886) moiety. These aromatic systems engage in hydrophobic and van der Waals interactions within the long, hydrophobic channel of the COX enzyme. For selective COX-2 inhibitors, a key interaction involves a side pocket in the enzyme's active site, and the specific conformation and substitution pattern of these aromatic rings can influence selectivity. nih.govnih.gov

The α-Methyl Group: The methyl group on the propionic acid side chain is crucial for potency. The stereochemistry at this chiral center is a defining feature of this compound (S-enantiomer). The (S)-configuration correctly positions the other pharmacophoric groups for optimal interaction with the enzyme active site, whereas the (R)-enantiomer is significantly less active. This highlights the three-dimensional importance of the pharmacophore arrangement. nih.gov

A general pharmacophore model for COX inhibitors would thus consist of at least one hydrogen bond acceptor (from the carboxylate), one or more hydrophobic/aromatic features, and a specific spatial arrangement dictated by the chiral center.

Mapping Structure to in vitro Biological Activity (e.g., Enzyme Inhibition, Cellular Pathway Modulation)

The primary in vitro biological activity of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins (B1171923), thereby modulating cellular pathways involved in inflammation and pain. nih.gov

The structure of this compound is directly linked to its inhibitory activity. It is well-established that the pharmacological effects of the racemic mixture of Indoprofen (B1671935) are almost entirely attributable to the S-(+)-enantiomer, this compound. nih.gov The (R)-enantiomer is substantially less potent as a COX inhibitor. This stereoselectivity is a hallmark of the profen class of NSAIDs and underscores the highly specific three-dimensional interaction between the drug and the enzyme's active site.

While specific IC50 values for a wide range of this compound analogs are not compiled in a single source, data from general NSAID research allows for the mapping of structural features to activity. For instance, the potency of COX inhibition is highly sensitive to the nature and position of substituents on the aromatic rings.

| Structural Feature | Impact on In Vitro Activity (COX Inhibition) | Rationale |

| Carboxylic Acid | Essential for activity. Esterification or amidation typically leads to a loss of direct inhibitory activity, although such derivatives can act as prodrugs. | Anchors the molecule within the COX active site via interaction with key residues like Arginine-120. |

| α-Methyl Group | Potency determinant. Removal or replacement with larger alkyl groups can drastically reduce activity. | Provides a critical hydrophobic interaction and helps to correctly orient the molecule. |

| (S)-Stereochemistry | Confers high potency. The (R)-enantiomer is significantly less active. | The specific 3D arrangement of the (S)-enantiomer allows for optimal fitting into the chiral active site of the COX enzyme. |

| Aromatic Rings | Crucial for binding. Modifications to the substitution pattern can alter potency and COX-1/COX-2 selectivity. | Engage in hydrophobic interactions within the enzyme channel. Access to a secondary hydrophobic pocket in COX-2 can be modulated by these groups, influencing selectivity. |

Systematic Chemical Modifications and Their Impact on Molecular Interactions

Systematic chemical modifications of profen structures, including the scaffold of this compound, have been explored to understand their impact on molecular interactions with COX enzymes. These studies are fundamental to SAR exploration.

Modification of the Carboxylic Acid Group: As the primary anchoring point, this group is highly conserved. Conversion to esters or amides results in a loss of the key ionic interaction with Arginine-120. This modification typically abolishes direct in vitro inhibitory activity.

Modification of the α-Alkyl Group: The α-methyl group on the propionic acid chain is critical. Studies on other profens have shown that replacing this methyl group with a hydrogen atom or a larger alkyl group, such as an ethyl group, often leads to a significant decrease in inhibitory potency. This suggests that the size and stereochemistry of this substituent are finely tuned for optimal fit and interaction within a specific pocket of the enzyme.

Modification of the Aromatic Moiety: The 4-(1-isoindolinyl)phenyl group provides the main hydrophobic interactions. Altering the substituents on this ring system can have a profound impact on activity and selectivity. For example, in the broader class of diarylheterocyclic COX-2 inhibitors, the addition of a sulfonamide or methylsulfonyl group to one of the aromatic rings is a common strategy to enhance COX-2 selectivity. This is because these groups can interact favorably with the secondary side pocket present in COX-2 but not COX-1. While this compound itself is not a highly selective COX-2 inhibitor, modifications to its aromatic structure could, in principle, be used to modulate this selectivity.

These modifications directly influence the non-covalent molecular interactions—hydrogen bonds, ionic bonds, and hydrophobic interactions—that govern the binding of the inhibitor to the enzyme. Even a single atom substitution can alter the binding mode and affinity, highlighting the sensitivity of the drug-target interaction.

Analog Design and Synthetic Accessibility for SAR Derivation

The design of this compound analogs for SAR studies follows established synthetic chemistry principles for 2-arylpropionic acids. The synthetic accessibility of these compounds is generally high, allowing for the systematic exploration of chemical space.

The core synthesis of a profen typically involves creating the key carbon-carbon bond between the aromatic moiety and the propionic acid side chain. A common synthetic route might involve:

Preparation of the substituted aromatic starting material (e.g., a derivative of 4-isobutylbenzene for ibuprofen).

Acylation or a similar reaction to introduce a two-carbon chain.

Conversion to the final propionic acid.

For creating analogs of this compound, medicinal chemists would design variations based on this template. For example:

Varying the Aromatic Group: Instead of the isoindolinylphenyl group, other substituted aromatic or heteroaromatic rings could be synthesized as starting materials.

Modifying the Linker: The point of attachment on the phenyl ring could be shifted from the para-position to the meta- or ortho-positions to study the spatial requirements of the active site.

Altering the Propionic Acid Side Chain: While the carboxylic acid is generally conserved, the α-methyl group could be replaced with other small, non-polar groups to probe the limits of the corresponding binding pocket.

The synthetic accessibility of these designed analogs is a crucial consideration. Most modifications involving standard functional group transformations on the aromatic ring or variations in the starting materials for the coupling reaction are considered synthetically feasible. This accessibility allows for the generation of compound libraries needed to derive meaningful and robust structure-activity relationships, guiding the optimization of lead compounds.

Analytical Methodologies for Dexindoprofen in Chemical Research

Spectroscopic Characterization Techniques (e.g., NMR, FTIR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of Dexindoprofen and confirming its identity. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint of its chemical composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While specific spectral data for this compound is not widely published in publicly accessible literature, the expected ¹H and ¹³C NMR spectra can be predicted based on its known chemical structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzoylphenyl group and the isoindolinyl moiety. The aliphatic protons of the propionic acid side chain, particularly the methine proton at the chiral center and the methyl protons, would also exhibit characteristic chemical shifts and coupling patterns. The integration of these signals would correspond to the number of protons in each unique chemical environment.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct resonances for each unique carbon atom in the this compound molecule. The carbonyl carbons of the ketone and carboxylic acid functional groups would appear at the downfield end of the spectrum (typically in the 170-200 ppm range). The aromatic and aliphatic carbons would resonate at characteristic chemical shifts, allowing for a complete assignment of the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in this compound. The infrared spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (ketone) | 1700-1680 |

| C=O stretch (carboxylic acid) | 1725-1700 |

| C=C stretch (aromatic) | 1600-1450 |

Interactive Data Table: Click on a functional group to highlight its characteristic absorption range.

The presence of these characteristic peaks in the FTIR spectrum of a sample provides strong evidence for the presence of the this compound structure.

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can further aid in structural confirmation. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected based on their mass-to-charge ratio (m/z). The molecular ion peak for this compound would correspond to its molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Chromatographic Separation and Purity Assessment (e.g., Chiral Chromatography)

Chromatographic techniques are essential for separating this compound from its enantiomer, R-(-)-Indoprofen, and for assessing its chemical and enantiomeric purity. Due to the identical physical and chemical properties of enantiomers, specialized chiral separation methods are required.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of chiral drugs like this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

A study on the simultaneous determination of the enantiomeric purity and organic impurities of dexketoprofen (a salt of this compound) highlights the effectiveness of polysaccharide-based chiral columns. The following table summarizes the optimized chromatographic conditions for the separation of dexketoprofen and its impurities, including the R-enantiomer.

| Parameter | Condition |

| Chiral Stationary Phase | Lux Amylose-2 |

| Mobile Phase | Acetonitrile/Water/Acetic Acid (50:50:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 20 °C |

| Detection | UV at 254 nm |

Crystallographic Analysis of this compound and Co-crystals (if applicable)

Crystallographic analysis, particularly X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This is crucial for understanding the crystal packing, polymorphism, and for the design of co-crystals with modified physicochemical properties.

A study on dexketoprofen trometamol dihydrate salt provides the following crystallographic data:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.234 |

| b (Å) | 10.987 |

| c (Å) | 18.345 |

| β (°) | 92.12 |

| Volume (ų) | 2260.1 |

| Z | 4 |

Data obtained from the crystallographic study of dexketoprofen trometamol dihydrate salt. rsc.org

The crystal structure is stabilized by an extensive network of hydrogen bonds involving the carboxylate group of the dexketoprofen anion, the hydroxyl and amino groups of the trometamol cation, and the water molecules.

The formation of co-crystals is a strategy used to modify the physical properties of an active pharmaceutical ingredient, such as solubility and stability, without altering its chemical structure. The crystallographic analysis of any potential this compound co-crystals would involve determining the crystal system, space group, and unit cell dimensions, as well as characterizing the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) between this compound and the co-former molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.